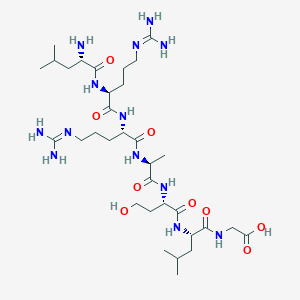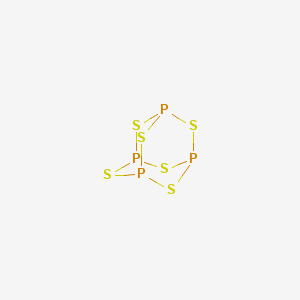
Dichlorobis(pentane-2,4-dionato-O,O')rhenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium is a coordination compound featuring rhenium as the central metal atom This compound is known for its distinctive structure, where the rhenium atom is coordinated by two chlorine atoms and two pentane-2,4-dionato ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium can be synthesized through the reaction of rhenium(V) oxide with acetylacetone in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Re2O7+4C5H8O2+2HCl→2Re(C5H7O2)2Cl2+3H2O
Industrial Production Methods
While specific industrial production methods for Dichlorobis(pentane-2,4-dionato-O,O’)rhenium are not well-documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This may involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhenium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the pentane-2,4-dionato ligands or chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhenium complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other rhenium complexes and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which Dichlorobis(pentane-2,4-dionato-O,O’)rhenium exerts its effects involves its ability to coordinate with various ligands and substrates. The rhenium center can undergo redox reactions, facilitating electron transfer processes. The compound’s interactions with molecular targets and pathways depend on its specific chemical environment and the nature of the ligands involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(acetylacetonato)rhenium: Similar structure but with acetylacetonate ligands.
Dichlorobis(triphenylphosphine)rhenium: Features triphenylphosphine ligands instead of pentane-2,4-dionato.
Dichlorobis(ethylenediamine)rhenium: Contains ethylenediamine ligands.
Uniqueness
Dichlorobis(pentane-2,4-dionato-O,O’)rhenium is unique due to the specific electronic and steric properties imparted by the pentane-2,4-dionato ligands
Eigenschaften
CAS-Nummer |
18907-37-4 |
|---|---|
Molekularformel |
C10H14Cl2O4Re-4 |
Molekulargewicht |
455.33 g/mol |
IUPAC-Name |
(Z)-4-oxopent-2-en-2-olate;rhenium;dichloride |
InChI |
InChI=1S/2C5H8O2.2ClH.Re/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/p-4/b2*4-3-;;; |
InChI-Schlüssel |
LDESKQKSEKYJMK-VGKOASNMSA-J |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Re] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


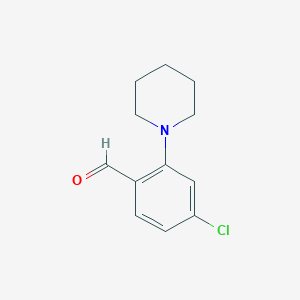


![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
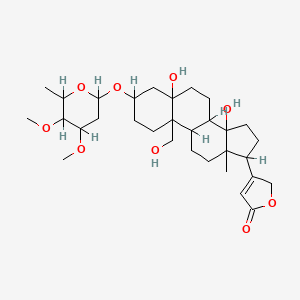
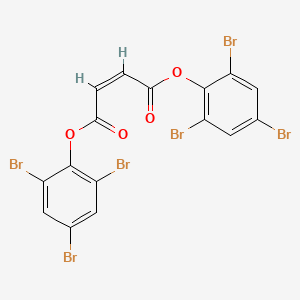
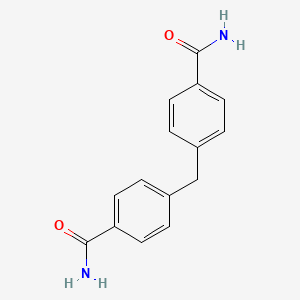
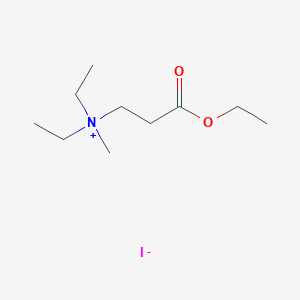
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)

